6-碘喹啉-2-羧酸

描述

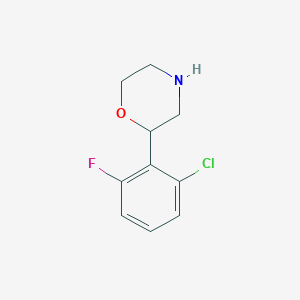

6-Iodoquinoline-2-carboxylic acid is an organic compound that contains a carboxyl functional group . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . The carboxyl group in the compound is a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon .

Synthesis Analysis

The synthesis of 6-Iodoquinoline-2-carboxylic acid involves various methods. One approach uses a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . The starting components include iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes or O-heterocycles . This method offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .Molecular Structure Analysis

The molecular structure of 6-Iodoquinoline-2-carboxylic acid is characterized by a carboxyl functional group, COOH, where a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The chemical reactions involving 6-Iodoquinoline-2-carboxylic acid are diverse. For instance, the aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Iodoquinoline-2-carboxylic acid are similar to those of other carboxylic acids. Carboxylic acids are characterized by the carboxyl functional group (-COOH), a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon .科学研究应用

合成与化学应用

喹啉衍生物的合成:6-碘喹啉的氨基羰基化已被用于有效合成各种喹啉-6-羧酰胺和喹啉-6-乙酰胺衍生物。该过程涉及使用钯催化的反应,允许在不同条件下选择性地形成这些衍生物,证明了6-碘喹啉在合成有机化学中的多功能性(Chniti 等人,2021 年)。

复杂分子的构建模块:6-碘喹啉-2-羧酸衍生物,例如 2,4-双(氯甲基)-6-碘喹啉-3-羧酸乙酯,已被用作合成复杂分子的通用且有吸引力的构建模块。这些衍生物已应用于威廉姆逊醚合成等反应中,展示了它们在创建各种化学多样性化合物中的效用(Li 等人,2020 年)。

抗肿瘤活性:6-碘喹啉衍生物的结构,例如异喹啉-3-羧酸,已被探索其潜在的抗肿瘤特性。例如,一种由两种异喹啉-3-羧酸组成的化合物显示出有希望的体内抗肿瘤活性,表明了这些衍生物的潜在药用价值(Gao 等人,2015 年)。

功能化喹啉合成:使用 6-碘喹啉已经实现了高度取代的 3-碘喹啉的创建。该过程涉及具有高度区域选择性的碘环化,导致喹啉的合成,该喹啉可进一步功能化以用于各种应用(Ali 等人,2011 年)。

药物与生物学研究

抗氧化活性:源自 6-碘喹啉的化合物,例如 6,7-二羟基-3,4-二氢异喹啉-3-羧酸及其衍生物,已因其在活细胞中的抗氧化特性而被研究。这些衍生物已显示出清除活性氧和氮形式的潜力,表明它们可能用于保护细胞结构免受氧化损伤(Guśpiel 等人,2016 年)。

抗分枝杆菌活性:源自 6-碘喹啉的新型 5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-羧酰胺已被合成并评估其在治疗结核病中的潜力。这些化合物对结核分枝杆菌显示出有希望的体外活性(Marvadi 等人,2020 年)。

光敏保护基团:与 6-碘喹啉衍生物相关的溴化羟基喹啉已被开发为羧酸的光敏保护基团。它对多光子激发的敏感性使其成为生物学研究中的有用工具,特别是用于生物信使的受控释放(Fedoryak & Dore,2002 年)。

代谢组学研究:6-碘喹啉衍生物已用于代谢组学研究,例如 2-肼基喹啉,它用作糖尿病酮症酸中毒中代谢物的 LC-MS 分析的衍生化剂。这突出了它在理解复杂代谢途径和疾病中的应用(Lu 等人,2013 年)。

安全和危害

Carboxylic acids, including 6-Iodoquinoline-2-carboxylic acid, can be hazardous. They can cause skin irritation and serious eye damage . They may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

作用机制

Target of Action

6-Iodoquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been shown to have antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly those of S. epidermidis, K. pneumoniae, and C. parapsilosis .

Biochemical Pathways

Given its potential antimicrobial activity, it is likely that this compound interferes with essential biochemical pathways in microbial cells, leading to their death or inhibition of growth .

Result of Action

The primary result of the action of 6-Iodoquinoline-2-carboxylic acid is likely to be the inhibition of microbial growth, particularly in the species S. epidermidis, K. pneumoniae, and C. parapsilosis . This is achieved through the disruption of microbial adhesion and potentially other mechanisms that interfere with essential microbial processes .

属性

IUPAC Name |

6-iodoquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTDQLIMBYFQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3374121.png)

![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B3374152.png)

![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374181.png)

![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)

![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374214.png)